[1-(4-methylphenyl)-1h-pyrazol-3-yl]methanol
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Overview
Description
[1-(4-methylphenyl)-1h-pyrazol-3-yl]methanol: is a chemical compound with the molecular formula C10H12N2O It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
Mechanism of Action
Target of Action
Pyrazole-bearing compounds, which include [1-(4-methylphenyl)pyrazol-3-yl]methanol, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
This compound has a desirable fitting pattern in the LmPTR1 pocket (active site), characterized by lower binding free energy . This suggests that [1-(4-Methylphenyl)pyrazol-3-yl]methanol may interact with its targets in a similar manner.
Biochemical Pathways
It is known that pyrazole-bearing compounds can have significant effects on various biochemical pathways related to their antileishmanial and antimalarial activities .
Pharmacokinetics
The pharmacokinetic properties of similar compounds have been studied . These studies can provide insights into the potential ADME properties of [1-(4-Methylphenyl)pyrazol-3-yl]methanol.
Result of Action
Similar compounds have shown cytotoxic effects on several human cell lines . Furthermore, some derivatives have shown excellent cytotoxic activity compared to standard reference drugs .
Action Environment
The stability of similar compounds in aqueous solution in the dark at different ph levels has been studied . These studies can provide insights into how environmental factors might influence the action of [1-(4-Methylphenyl)pyrazol-3-yl]methanol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(4-methylphenyl)-1h-pyrazol-3-yl]methanol typically involves the reaction of 4-methylphenylhydrazine with an appropriate aldehyde or ketone. The reaction is usually carried out in the presence of a base such as sodium acetate or potassium carbonate, and the product is isolated through crystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
[1-(4-methylphenyl)-1h-pyrazol-3-yl]methanol: undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation are commonly employed
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields the corresponding ketone or aldehyde, while reduction can produce the corresponding alcohol or amine .
Scientific Research Applications
[1-(4-methylphenyl)-1h-pyrazol-3-yl]methanol: has several scientific research applications, including:
Comparison with Similar Compounds
[1-(4-methylphenyl)-1h-pyrazol-3-yl]methanol: can be compared with other similar compounds, such as:
[1-(3-Methylphenyl)pyrazol-3-yl]methanol: Similar structure but with a different position of the methyl group on the aromatic ring.
[1-(4-Methylphenyl)-3-phenyl-1H-pyrazol-4-yl]methanol: Contains an additional phenyl group, which may alter its chemical and biological properties.
[1-(4-Methylphenyl)-3-(3-pyridinyl)-1H-pyrazol-4-yl]methanol: Contains a pyridine ring, which can affect its reactivity and interactions with biological targets.
The uniqueness of This compound lies in its specific substitution pattern and the resulting chemical and biological properties.
Properties
IUPAC Name |
[1-(4-methylphenyl)pyrazol-3-yl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-9-2-4-11(5-3-9)13-7-6-10(8-14)12-13/h2-7,14H,8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNCCWIGBKMHMPI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=CC(=N2)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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